
The Pharmacological Profile of GSK2879552: A
Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK2879552

Cat. No.: B607812 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GSK2879552 is an orally bioavailable, irreversible inhibitor of Lysine-Specific Demethylase 1

(LSD1), also known as KDM1A.[1][2] This enzyme plays a crucial role in tumorigenesis and

metastasis by regulating gene expression through the demethylation of histone and non-

histone proteins.[3][4] GSK2879552 was developed as a potential antineoplastic agent, with

preclinical studies demonstrating its efficacy in specific cancer types, particularly Small Cell

Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).[3][5][6] Despite promising initial

data, clinical development was terminated due to an unfavorable risk-benefit profile observed in

Phase I trials.[7][8] This technical guide provides a comprehensive overview of the

pharmacological properties of GSK2879552, including its mechanism of action, in vitro and in

vivo activity, pharmacokinetic profile, and a summary of its clinical evaluation.

Introduction to LSD1 and Its Role in Cancer
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-

dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of

histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][9] By modulating histone

methylation, LSD1 plays a pivotal role in regulating gene expression. It can act as both a

transcriptional co-repressor and co-activator depending on the protein complex it associates

with.[4]
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LSD1 is frequently overexpressed in a wide range of human cancers, including SCLC, AML,

prostate cancer, breast cancer, and neuroblastoma.[3][4] This overexpression is often

associated with poor prognosis and contributes to cancer cell proliferation, invasion, and the

maintenance of a stem-like state by blocking cellular differentiation.[4][5][6] Consequently, the

pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy in

oncology.[4]

Mechanism of Action of GSK2879552
GSK2879552 is a potent and selective, irreversible, mechanism-based inactivator of LSD1.[2]

It covalently binds to the FAD cofactor of the enzyme, leading to its time-dependent

inactivation.[3][10] This irreversible inhibition of LSD1's demethylase activity results in an

increase in H3K4 methylation at the transcriptional start sites of target genes.[11][7] The altered

epigenetic landscape leads to the reactivation of tumor suppressor genes and the induction of

cellular differentiation, ultimately inhibiting cancer cell growth.[11][7][12]
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Mechanism of action of GSK2879552.

In Vitro Pharmacological Properties
Enzymatic Activity and Selectivity
GSK2879552 demonstrated potent, time-dependent inactivation of LSD1.[10] It exhibited high

selectivity for LSD1 over other FAD-dependent enzymes such as LSD2 and monoamine

oxidases A and B (MAO-A/B).[10]

Parameter Value Reference

LSD1 KIapp 1.7 ± 0.5 μM [10]

LSD1 kinact 0.11 ± 0.01 min-1 [10]

LSD1 kinact/KIapp
6.47 × 10-2 ± 3.07 × 10-3 min-

1 μM-1
[10]

IC50 24 nM [3]

Cellular Activity
GSK2879552 exhibited potent anti-proliferative effects in a subset of SCLC and AML cell lines.

[2][3] In AML cell lines, treatment with GSK2879552 led to an increase in the expression of cell

surface differentiation markers, such as CD11b and CD86.[7][13]
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Cell Line Type
Responsive
Cell Lines

Assay Endpoint Reference

SCLC 9 out of 28 Cell Proliferation
Growth Inhibition

(40-100%)
[2]

AML 20 out of 29 Cell Proliferation
Growth Inhibition

(40-100%)
[2]

AML (THP-1) - Flow Cytometry

EC50 for CD86

expression: 23 ±

4 nM

[13]

AML (MOLM-13) - Flow Cytometry

EC50 for CD86

expression: 44 ±

4 nM

[13]

AML (general) 13 out of 16 Flow Cytometry
>10% increase in

CD86
[13]

AML (general) 10 out of 16 Flow Cytometry
>10% increase in

CD11b
[13]

Furthermore, GSK2879552 showed synergistic effects when combined with all-trans retinoic

acid (ATRA) in various AML subtypes, enhancing cell differentiation, inhibiting proliferation, and

inducing cytotoxicity.[3][13]

In Vivo Pharmacological Properties
Xenograft Models
In preclinical xenograft models of SCLC, orally administered GSK2879552 demonstrated

significant tumor growth inhibition.[1][3] Notably, these anti-tumor effects were observed without

inducing significant thrombocytopenia or other hematologic toxicities at efficacious doses.[3]
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Xenograft
Model

Dose Administration
Tumor Growth
Inhibition (TGI)

Reference

NCI-H1417

(SCLC)
1.5 mg/kg p.o. daily 83% [1]

NCI-H526

(SCLC)
1.5 mg/kg p.o. daily 57% [1]

NCI-H510

(SCLC)
1.5 mg/kg p.o. daily 38% [1]

NCI-H69 (SCLC) 1.5 mg/kg p.o. daily 49% [1]

Pharmacokinetics
Pharmacokinetic studies in mice revealed that GSK2879552 is orally bioavailable with rapid

absorption and slow elimination.[10][14]

Species Dose Parameter Value Reference

Mouse 5 mg/kg p.o. F% 59.2% [10]

T1/2 1.9 h [10]

Cmax 720 ng/mL [10]

Human - T1/2 ~17 h [15]

Clinical Trials and Outcomes
GSK2879552 advanced into Phase I clinical trials for patients with relapsed/refractory SCLC

(NCT02034123) and AML (NCT02177812), as well as for myelodysplastic syndromes

(NCT02929498).[3]

The SCLC study involved a dose-escalation phase with doses ranging from 0.25 mg to 3 mg

once daily and intermittent dosing of 3 mg or 4 mg.[8] While the pharmacokinetic profile was

favorable with rapid absorption and slow elimination, the trial was terminated.[7][8] The

decision was based on poor disease control and a high rate of adverse events, leading to an

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.medchemexpress.com/GSK2879552.html
https://www.medchemexpress.com/GSK2879552.html
https://www.medchemexpress.com/GSK2879552.html
https://www.medchemexpress.com/GSK2879552.html
https://www.benchchem.com/product/b607812?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894138/
https://www.researchgate.net/figure/Pharmacokinetics-of-LSD1-inhibitor-GSK2879552-in-mice_tbl1_337746172
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6894138/
https://www.tandfonline.com/doi/full/10.1080/10428194.2021.2012667
https://www.benchchem.com/product/b607812?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pubmed.ncbi.nlm.nih.gov/31260835/
https://www.researchgate.net/figure/Putative-mechanism-of-action-of-LSD1-inhibitors-GSK2879552-inhibits-the-demethylation-of_fig1_289557040
https://pubmed.ncbi.nlm.nih.gov/31260835/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607812?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


unfavorable risk-benefit profile.[7][8] The most common treatment-related adverse event was

thrombocytopenia, an on-target effect.[8][15] Serious adverse events, including

encephalopathy, were also reported.[8]

Similarly, the clinical trials in AML and MDS were terminated due to an unfavorable risk-to-

benefit ratio, with observed toxicities including hemorrhage and thrombocytopenia.[15]

Experimental Protocols
LSD1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of GSK2879552 against LSD1.

Methodology: LSD1 activity was measured using a horseradish peroxidase (HRP) coupled

assay with Amplex Red as a fluorescent substrate.[2]

Reaction Mixture: Prepare a reaction mixture containing 5 nM LSD1, 2.5 µM H3K4me2

peptide substrate, 50 mM HEPES (pH 7.0), 1 U/mL HRP, 1 mM CHAPS, 0.03% dBSA, and

10 µM Amplex Red.

Compound Addition: Add varying concentrations of GSK2879552 or DMSO (vehicle control)

to the reaction mixture.

Incubation: Incubate the reaction at room temperature.

Measurement: Monitor the formation of the fluorescent product over time using a

fluorescence plate reader with excitation at 531 nm and emission at 595 nm.

Data Analysis: Calculate the rate of reaction and determine the IC50 value by fitting the data

to a four-parameter logistic equation.

Assay Preparation Measurement Data Analysis

Prepare Reaction Mix Add GSK2879552 Incubate Read Fluorescence Calculate IC50

Click to download full resolution via product page
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Workflow for LSD1 enzyme inhibition assay.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of GSK2879552 on cancer cell lines.

Methodology:

Cell Seeding: Plate cancer cells (e.g., SCLC or AML lines) in 384-well plates at an

empirically determined optimal density for 6 days of proliferation.[2]

Compound Treatment: After 24 hours, treat the cells with a 20-point two-fold dilution series of

GSK2879552 or DMSO as a vehicle control.[2]

Incubation: Incubate the plates for 6 days at 37°C in a 5% CO2 atmosphere.[2]

Viability Assessment: Measure cell viability using a luminescent cell viability assay, such as

CellTiter-Glo, which quantifies ATP levels.[2]

Data Analysis: Normalize the luminescence signal to an untreated control plate harvested at

the time of compound addition (T0). Plot the percentage of growth against compound

concentration and fit the data to a four-parameter equation to determine the growth IC50.[2]

Conclusion
GSK2879552 is a well-characterized, potent, and selective irreversible inhibitor of LSD1. It

demonstrated compelling anti-tumor activity in preclinical models of SCLC and AML, driven by

a mechanism involving the epigenetic reprogramming of cancer cells towards a more

differentiated state. However, the translation of this preclinical efficacy into clinical benefit was

hampered by a narrow therapeutic window, with significant on-target toxicities observed in

early-phase clinical trials. The journey of GSK2879552 underscores both the therapeutic

potential of targeting LSD1 in oncology and the challenges associated with developing

inhibitors of this critical epigenetic regulator. The data and methodologies presented here

provide a valuable resource for researchers in the field of epigenetics and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b607812#pharmacological-properties-of-gsk2879552]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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